molecular formula C9H10FNO3 B114778 2-fluoro-5-hydroxy-L-phenylalanine CAS No. 148613-12-1

2-fluoro-5-hydroxy-L-phenylalanine

Cat. No. B114778
CAS RN: 148613-12-1
M. Wt: 199.18 g/mol
InChI Key: YTYMWTLCTJSNDC-QMMMGPOBSA-N
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Description

2-Fluoro-5-hydroxy-L-phenylalanine is a phenylalanine derivative. It belongs to the class of organic compounds known as phenylalanine and derivatives . It’s a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .


Synthesis Analysis

The synthesis of fluorinated compounds, including 2-fluoro-5-hydroxy-L-phenylalanine, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method . There are different synthetic approaches to prepare ᴅ- or ʟ-fluorinated phenylalanines .


Molecular Structure Analysis

The molecular formula of 2-fluoro-5-hydroxy-L-phenylalanine is C9H10FNO3 . Its average mass is 199.179 Da .


Chemical Reactions Analysis

The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Achieving selective fluorination is still a huge challenge under mild conditions .

Safety and Hazards

While specific safety and hazards information for 2-fluoro-5-hydroxy-L-phenylalanine is not available, general precautions should be taken while handling such compounds. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYMWTLCTJSNDC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933441
Record name 2-Fluoro-5-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-hydroxy-L-phenylalanine

CAS RN

148613-12-1
Record name 6-Fluoro-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-5-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-5-HYDROXY-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does 6-Fluoro-L-m-tyrosine (FMT) interact with its target and what are the downstream effects?

A1: FMT acts as a substrate for aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-dopa to dopamine. [] FMT itself is decarboxylated by AADC to form 6-fluorodopamine. This process allows researchers to study dopamine metabolism in the brain using positron emission tomography (PET). [, , ] Reduced striatal uptake of FMT, indicating decreased AADC activity, has been observed in patients with Parkinson's disease. []

Q2: Can you describe the structural characteristics of FMT, including its molecular formula, weight, and any relevant spectroscopic data?

A2: While the provided abstracts do not delve into the specific spectroscopic details of FMT, its molecular formula is C9H10FNO3 and its molecular weight is 215.18 g/mol.

Q3: How is FMT used as a tool in clinical research, particularly in the context of movement disorders?

A3: FMT is a radiotracer used in PET imaging to study dopamine metabolism in the brain. [, , , ] Researchers have used FMT-PET to investigate the relationship between dopamine function and clinical features of Parkinson's disease in animal models and humans. [, , ] Studies have shown correlations between FMT uptake and dopamine levels in the striatum, a brain region crucial for motor control. [, ]

Q4: What are the advantages of using FMT over other tracers like [18F]6-fluoro-L-dopa for studying dopamine metabolism?

A4: FMT offers a distinct advantage over [18F]6-fluoro-L-dopa due to its simpler peripheral metabolism. [] Unlike [18F]6-fluoro-L-dopa, FMT does not readily form labeled methylated metabolites that can cross the blood-brain barrier, simplifying data analysis and interpretation. []

Q5: Are there any known differences in how FMT is distributed and taken up in the brains of healthy individuals versus those with movement disorders?

A5: Yes, research has shown distinct differences in FMT distribution patterns. [, , ] Patients with Parkinson's disease, for instance, exhibit reduced FMT uptake in the striatal regions, reflecting the degeneration of dopaminergic neurons in this condition. [] These observations highlight the utility of FMT-PET in studying the pathophysiology of movement disorders and potentially aiding in diagnosis.

Q6: Have there been any studies comparing different methods for analyzing FMT PET data?

A6: Yes, at least one study has explored different approaches for analyzing FMT PET data. [] While the specific details of the compared methods are not provided in the abstract, this research highlights the ongoing efforts to optimize data analysis techniques and improve the accuracy and reliability of FMT-PET as a research and diagnostic tool.

Q7: How does the route of FMT administration affect its distribution and efficacy in preclinical models?

A7: While the provided abstracts primarily focus on intravenous FMT administration, research suggests that the route of administration can significantly impact its distribution and efficacy. For instance, studies using the overlesioned hemiparkinsonian non-human primate model show that unilateral intracarotid artery (ICA) infusion of MPTP, followed by intravenous FMT injections, results in a specific pattern of dopamine depletion and FMT uptake that correlates with behavioral and histochemical changes. [] This suggests that carefully selected administration routes can be crucial for targeting specific brain regions and modeling different aspects of Parkinson's disease.

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